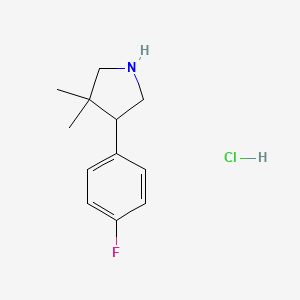![molecular formula C8H22Cl2N2Si B13521230 1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
1-[(Trimethylsilyl)methyl]piperazinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Trimethylsilyl)methyl]piperazinedihydrochloride is a chemical compound characterized by the presence of a trimethylsilyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-[(Trimethylsilyl)methyl]piperazinedihydrochloride typically involves the reaction of piperazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The resulting product is then purified and converted to its dihydrochloride salt form .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
1-[(Trimethylsilyl)methyl]piperazinedihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.
Major products formed from these reactions include substituted piperazines, N-oxides, and secondary amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-[(Trimethylsilyl)methyl]piperazinedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including antipsychotic and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials
Mechanism of Action
The mechanism of action of 1-[(Trimethylsilyl)methyl]piperazinedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, the compound can modulate the activity of target proteins, leading to various biochemical effects .
Comparison with Similar Compounds
1-[(Trimethylsilyl)methyl]piperazinedihydrochloride can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C8H22Cl2N2Si |
|---|---|
Molecular Weight |
245.26 g/mol |
IUPAC Name |
trimethyl(piperazin-1-ylmethyl)silane;dihydrochloride |
InChI |
InChI=1S/C8H20N2Si.2ClH/c1-11(2,3)8-10-6-4-9-5-7-10;;/h9H,4-8H2,1-3H3;2*1H |
InChI Key |
WPXBQCFBNCBXIF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CN1CCNCC1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)
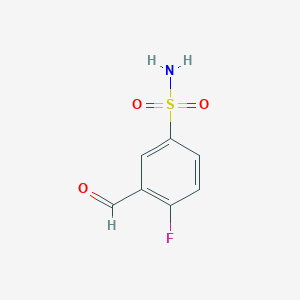

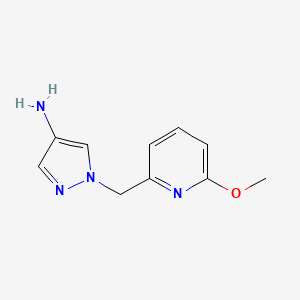
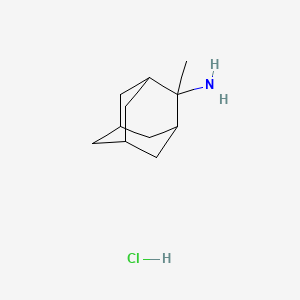
![2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}aceticacid](/img/structure/B13521196.png)
![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)
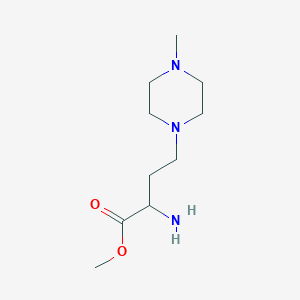
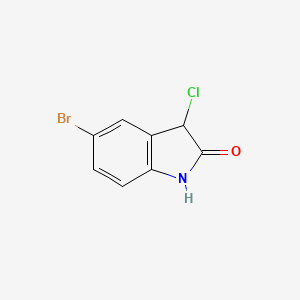
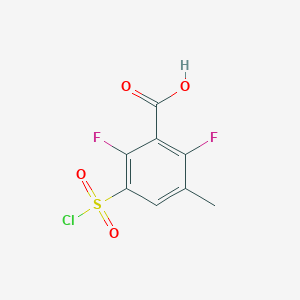
![Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13521229.png)
![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)
